N,N,2,5-tetramethylthiophene-3-sulfonamide
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Overview
Description
N,N,2,5-tetramethylthiophene-3-sulfonamide is a chemical compound with the CAS Number: 2137692-56-7 . It has a molecular weight of 219.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2S2/c1-5-6 (2)12-7 (3)8 (5)13 (10,11)9-4/h9H,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthetic Routes to Chiral Thiophenes
Thiophene sulfonamides, including N,N,2,5-tetramethylthiophene-3-sulfonamide, are crucial in the synthesis of chiral nonracemic and racemic dihydro- and tetrahydrothiophenes. These compounds are integral to developing bioactive molecules with a broad spectrum of biological activities, including coenzyme biotin and α-glucosidase inhibitors. Their applications extend to asymmetric hydrogenation and catalytic asymmetric epoxidation, showcasing their versatility in synthetic organic chemistry (Benetti et al., 2012).
Novel Heterocycles Formation
N-sulfonylalkylamines, related to thiophene sulfonamides, have been used to generate novel s,n-heterocycles, including thiazete dioxides and thioketene S,S-dioxide dimers. This research underscores the potential of these compounds in developing new organic materials with unique structural and functional properties (Tornus et al., 1995).
Urease Inhibition and Antibacterial Activity
Thiophene sulfonamide derivatives have been synthesized and evaluated for their urease inhibition and antibacterial activities. These compounds show significant potential as therapeutic agents, providing a foundation for developing new treatments for infections and diseases related to urease activity (Noreen et al., 2017).
Photodynamic Therapy Applications
Core-modified porphyrins containing thiophene sulfonamide groups have been investigated for their applications in photodynamic therapy (PDT). These compounds exhibit longer-wavelength absorption, making them suitable sensitizers for PDT, a cancer treatment method (Stilts et al., 2000).
Electrocatalytic and Sensor Applications
Poly(3-methylthiophene) electrodes have been explored for detecting sulfonamide compounds, indicating the potential of thiophene sulfonamides in electrocatalytic applications and the development of sensitive sensors for pharmaceutical and environmental monitoring (Msagati & Ngila, 2002).
Mechanism of Action
Properties
IUPAC Name |
N,N,2,5-tetramethylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2/c1-6-5-8(7(2)12-6)13(10,11)9(3)4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBBQRFCYXDYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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